4,4'-(Ethane-1,2-diylbis(oxy))dianiline
Overview
Description
“4,4’-(Ethane-1,2-diylbis(oxy))dianiline”, also known as 4,4’-oxydianiline (ODA), is an organic compound containing two amine groups and two hydroxyl groups . It is a colorless solid that is soluble in water, alcohol, and other organic solvents . The compound has a CAS Number of 6052-10-4 and a linear formula of C14H16N2O2 .
Molecular Structure Analysis
The molecular weight of “4,4’-(Ethane-1,2-diylbis(oxy))dianiline” is 244.29 . The InChI code is 1S/C14H16N2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10,15-16H2 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 179 °C . The predicted boiling point is 477.2±30.0 °C and the predicted density is 1.204±0.06 g/cm3 .Scientific Research Applications
1. Synthesis of Diimines and Diamides
- Application : Utilized in organic synthesis to create diimines and diamides. These compounds serve as electron-rich spacer molecules for future macrocycle synthesis with varying sizes and functionalities (Nadeem et al., 2012).
2. Creation of Macrocyclic Schiff's Base Complexes
- Application : Essential in forming Schiff base complexes with various metal ions. These complexes exhibit significant anticancer and antimicrobial activities (Zayed et al., 2017).
3. Development of Novel Schiff's Bases with Biological Activities
- Application : Used to prepare new macrocyclic compounds via condensation reactions. These compounds have shown potential anti-microbial effects against various bacteria (Zayed & Zayed, 2015).
4. Synthesis of Bio-Based Polyimides
- Application : Involved in the synthesis of bio-derived diamines leading to the creation of high-performance bio-based polyimides. These polyimides exhibit promising properties for various applications (Jiang et al., 2022).
5. Polyimides with Unique Physical and Optical Properties
- Application : Essential in synthesizing novel polyimides with remarkable solubility, thermal stability, and gas transport properties (Grabiec et al., 2011).
6. Fluorescent Molecular Switches
- Application : Acts as a component in synthesizing compounds that significantly change their fluorescence characteristics in the presence of specific ions, useful in sensing applications (Bren et al., 2018).
7. Inhibitors of Human Choline Kinase α1
- Application : Plays a role in creating compounds that inhibit human choline kinase, showing potential as anticancer agents (Schiaffino-Ortega et al., 2016).
8. Epoxy Resin Curing Agents
- Application : Used in the curing process of epoxy resins, affecting their thermal and mechanical properties (Mustafa et al., 2014).
9. Chemosensor for Metal Ions
- Application : Integral in the development of chemosensors for detecting metal ions in various mediums, including aqueous solutions and living cells (Maity et al., 2015).
10. Surface-Active and Antimicrobial Surfactants
- Application : Key in synthesizing surfactants with antimicrobial properties, useful in various industrial and healthcare applications (Ee, 2017).
11. Polymer Synthesis and Characterization
- Application : Utilized in synthesizing various polymers and characterizing their properties, such as solubility, thermal stability, and photoluminescence (Constantin et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
4,4’-(Ethane-1,2-diylbis(oxy))dianiline is primarily used as a cross-linking agent in the production of polyimide materials . Its primary targets are therefore the polymer chains within these materials, where it facilitates the formation of strong, stable links.
Mode of Action
The compound interacts with its targets through a process known as cross-linking. This involves the formation of covalent bonds between polymer chains, which results in a three-dimensional network of interconnected chains. The presence of two amine groups in the 4,4’-(Ethane-1,2-diylbis(oxy))dianiline molecule allows it to form multiple links, thereby enhancing the stability and durability of the resulting material .
Biochemical Pathways
These materials are used in a variety of applications, including the production of heat-resistant fibers, films, and coatings .
Pharmacokinetics
It’s important to note that the compound should be handled with care due to its potential hazards .
Result of Action
The molecular and cellular effects of 4,4’-(Ethane-1,2-diylbis(oxy))dianiline’s action are primarily observed in the properties of the resulting polyimide materials. These materials exhibit excellent thermal stability, mechanical properties, and chemical resistance, which can be attributed to the cross-linking action of the compound .
Action Environment
The action, efficacy, and stability of 4,4’-(Ethane-1,2-diylbis(oxy))dianiline can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to prevent degradation . Additionally, the conditions under which the cross-linking reaction occurs can also impact the properties of the resulting polyimide material .
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time .
Metabolic Pathways
It is believed that this compound interacts with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles .
Properties
IUPAC Name |
4-[2-(4-aminophenoxy)ethoxy]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDFKOSSEXYTJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870473 | |
Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6052-10-4 | |
Record name | 4,4'-[ethane-1,2-diylbis(oxy)]dianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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